molecular formula C9H13ClN2O2S B1521268 tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate CAS No. 892952-70-4

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

Cat. No.: B1521268
CAS No.: 892952-70-4
M. Wt: 248.73 g/mol
InChI Key: NYMXQKNNEPFDPR-UHFFFAOYSA-N
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Description

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a high-purity chemical intermediate of interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 13 ClN 2 O 2 S and a molecular weight of 248.73 g/mol, is characterized by its carbamate-protected amine and reactive chloromethyl group on the thiazole ring . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create a wide array of derivatives through nucleophilic substitution reactions. While specific biological data for this exact molecule is not available, related Boc-protected thiazole derivatives are frequently utilized in pharmaceutical research, such as in the development of protein kinase B (PKB) inhibitors explored for their potential in disease states associated with abnormal cell growth . Thiazole cores are also prominent in probes for other therapeutic areas, including the study of anti-liver fibrosis agents . This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, as it may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMXQKNNEPFDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668691
Record name tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892952-70-4
Record name tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClN3O2SC_7H_{10}ClN_3O_2S, with a molecular weight of 235.69 g/mol. The structure consists of a thiazole ring and a carbamate functional group, with a chlorine atom attached to the thiazole ring, which significantly influences its reactivity and biological properties.

PropertyValue
Molecular FormulaC₇H₁₀ClN₃O₂S
Molecular Weight235.69 g/mol
IUPAC Nametert-butyl N-(4-chloro-1,3-thiazol-2-yl)carbamate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve the disruption of bacterial cell walls or interference with essential metabolic pathways.

Case Study : In a study evaluating various thiazole derivatives for antimicrobial activity, this compound demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Its action may involve the inhibition of specific enzymes or proteins that are crucial for cancer cell proliferation.

Research Findings : A recent study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. This compound showed promising results against human pulmonary malignant cells (A549), with an IC50 value indicating effective cytotoxicity .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundA54925.72
Gefitinib (reference drug)A54915.00

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Protein Interaction : It can interact with proteins that regulate cell growth and apoptosis.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Studies :

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
Bacterial StrainMIC (μg/mL)Activity
Staphylococcus aureus0.008Highly sensitive
Escherichia coli0.030Moderate sensitivity
Streptococcus pneumoniae0.060Moderate sensitivity

These findings suggest its potential as a lead compound for developing new antibiotics, particularly against resistant strains like MRSA.

Anticancer Research

The compound's ability to form covalent bonds with nucleophilic sites on biomolecules positions it as a promising candidate in anticancer research. Preliminary studies indicate that it may inhibit key enzymes involved in cancer cell proliferation.

Mechanism of Action :
The interaction of the compound with specific molecular targets can disrupt cellular processes critical for cancer cell survival, thus providing a pathway for therapeutic applications .

Agricultural Chemistry

In agricultural contexts, the compound's antimicrobial properties make it suitable for developing new pesticides or fungicides. Its efficacy against plant pathogens could enhance crop protection strategies.

Synthesis of Specialty Chemicals

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules used in various industrial applications, including the production of polymers and coatings.

Research and Development

The compound is often used in research laboratories as a reagent due to its unique reactivity profile, enabling chemists to explore new synthetic pathways and reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The chloromethyl group distinguishes tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent Comparison and Physical Properties
Compound Name Substituent (R) Reactivity Melting Point/Yield Key Applications
This compound -CH2Cl High (nucleophilic substitution) N/A Intermediate for drug synthesis
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate -CH2Br Higher than Cl (better leaving group) N/A Cross-coupling reactions
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate -CH2OH Low (requires activation) N/A Prodrug synthesis
tert-Butyl (4-methylthiazol-2-yl)carbamate -CH3 Inert Liquid (55% yield) Kinase inhibitor intermediates
tert-Butyl (4-cyanothiazol-2-yl)methylcarbamate -CN Electrophilic N/A HDAC inhibitor analogs

Key Observations :

  • Chloromethyl vs. Bromomethyl : The bromomethyl analog (CAS 1001419-35-7) exhibits higher reactivity in substitution reactions due to bromine’s superior leaving-group ability, but the chloromethyl derivative offers better stability for storage and handling .
  • Chloromethyl vs. Hydroxymethyl : The hydroxymethyl analog (CAS 494769-44-7) requires activation (e.g., tosylation) for further reactions, making the chloromethyl derivative more synthetically versatile .
  • Chloromethyl vs. Methyl : The methyl-substituted analog (CAS 848472-44-6) is chemically inert, highlighting the chloromethyl group’s utility in constructing complex architectures .

Preparation Methods

Detailed Preparation Method

Boc-Protection of Thiourea

  • Starting Material: Commercially available thiourea.
  • Reagents and Conditions: Sodium hydride (NaH) as the base, di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting agent, in tetrahydrofuran (THF) solvent at room temperature for 1 hour.
  • Outcome: Selective Boc protection of one amine group on thiourea, yielding Boc-protected thiourea intermediate.

This reaction yields a statistical mixture including unprotected thiourea, mono-Boc-protected thiourea, and bis-Boc-protected thiourea. The desired mono-Boc-protected thiourea is isolated by crystallization to remove unreacted thiourea and bis-protected species, which is crucial to avoid side reactions in the next step.

Hantzsch Thiazole Synthesis

  • Reagents and Conditions: The Boc-protected thiourea intermediate reacts with 1,3-dichloroacetone in acetone solvent at room temperature for 72 hours.
  • Mechanism: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon of 1,3-dichloroacetone, cyclization to form a thiazole ring, and elimination of water to yield the chloromethyl-substituted thiazole.
  • Yield: Approximately 68% isolated yield after purification by column chromatography.

The product of this step is tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate as a white solid.

Reaction Scheme Summary

Step Starting Material Reagents/Conditions Product Yield (%)
1 Thiourea NaH, Boc2O, THF, RT, 1 h Boc-protected thiourea 48
2 Boc-protected thiourea 1,3-Dichloroacetone, acetone, RT, 72 h This compound 68

Additional Notes on Purification and Characterization

  • The Boc-protected thiourea intermediate is purified by crystallization to remove unwanted species.
  • The final product is purified by column chromatography using ethyl acetate/heptane mixtures.
  • Characterization of the final compound typically involves ^1H NMR spectroscopy, confirming the presence of tert-butyl group signals (singlet at ~1.4 ppm), chloromethyl protons (~4.6 ppm), and thiazole ring protons (~6–8 ppm).

Alternative Preparation Approaches and Considerations

  • Base and Solvent Variations: For related derivatives, bases such as potassium carbonate (K2CO3) and solvents like alcohols have been used for subsequent modifications of the chloromethyl group, but for the initial chloromethylation, the described method is preferred for selectivity.
  • Reaction Time and Temperature: The Hantzsch thiazole synthesis requires prolonged reaction time (up to 72 hours) at room temperature to ensure complete conversion.
  • Yield Optimization: Purity of starting thiourea and careful separation of mono- and bis-Boc-protected intermediates are critical for yield optimization.

Research Findings and Literature Support

The method described above is supported by a comprehensive 2010 thesis by AGN Lodewegen, which details the synthesis of N-Boc-4-(chloromethyl)thiazol-2-amine with an overall yield of 33% starting from thiourea, highlighting the importance of the Boc protection step and the Hantzsch thiazole synthesis mechanism.

Another study focusing on related thiazole derivatives confirms the utility of 1,3-dichloroacetone in constructing the chloromethyl thiazole moiety under mild conditions with good yields.

Summary Table of Key Parameters

Parameter Details
Starting material Thiourea (commercially available)
Boc protection reagent Boc2O (di-tert-butyl dicarbonate)
Base for Boc protection Sodium hydride (NaH)
Solvent (Boc protection) Tetrahydrofuran (THF)
Boc protection temperature Room temperature (RT)
Boc protection time 1 hour
Cyclization reagent 1,3-Dichloroacetone
Cyclization solvent Acetone
Cyclization temperature Room temperature (RT)
Cyclization time 72 hours
Purification method Crystallization (intermediate); column chromatography (final product)
Overall yield (two steps) ~33%
Characterization techniques ^1H NMR, Mass Spectrometry

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the thiazole ring at the 4-position. A common approach is halogenation (e.g., chloromethylation) followed by carbamate protection. For example, iodination of a precursor thiazole using LDA (lithium diisopropylamide) and iodine in THF at low temperatures (e.g., –78°C) can yield intermediates like tert-Butyl ((4-cyano-5-iodothiazol-2-yl)methyl)carbamate, which can undergo further substitution . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side reactions like over-halogenation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substituent positions and carbamate protection. For example, the tert-butyl group typically appears as a singlet at ~1.38 ppm in ¹H NMR. IR spectroscopy confirms the carbamate C=O stretch (~1680–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹). HRMS validates molecular weight (e.g., calculated for C₉H₁₂ClN₂O₂S: 259.03 g/mol) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is stable at room temperature in inert atmospheres but sensitive to moisture and strong acids/bases. Storage in desiccators under argon is recommended. Decomposition via hydrolysis of the chloromethyl group or tert-butyl carbamate can occur, detectable by TLC monitoring (Rf shifts) or NMR (disappearance of tert-butyl signals) .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group serves as an electrophilic site for SN2 reactions (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (if converted to a boronic ester). For example, palladium-catalyzed coupling with aryl boronic acids in DME/H₂O at 80–100°C can introduce aromatic substituents. Reactivity is enhanced by electron-withdrawing effects of the thiazole ring .

Q. What strategies resolve contradictions in reported yields for similar thiazole-carbamate syntheses?

  • Methodological Answer : Discrepancies often arise from purification methods or starting material quality. For instance, column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (EtOH/H₂O) can affect yields. Systematic comparison using identical reagents (e.g., anhydrous THF vs. technical grade) and rigorous drying of intermediates (e.g., MgSO₄ vs. Na₂SO₄) is critical .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases or tubulin) identifies binding affinities. The thiazole ring’s planarity and chloromethyl group’s hydrophobicity are key parameters. MD simulations (GROMACS) assess stability of ligand-protein complexes, with RMSD (root-mean-square deviation) thresholds <2.0 Å indicating viable interactions .

Q. What analytical techniques differentiate degradation products during long-term stability studies?

  • Methodological Answer : LC-MS/MS with C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) identifies hydrolyzed products (e.g., free thiazole-2-amine or tert-butanol). HPLC-DAD (diode array detection) monitors UV absorbance shifts (λ = 254 nm for carbamates). Quantification uses external calibration curves for known degradation markers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
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tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate

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